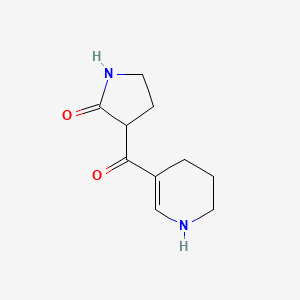
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one is a heterocyclic compound that features both a tetrahydropyridine and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor. For example, a palladium-catalyzed cyclization-Heck reaction of allenamides can efficiently construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines . This method features a nonconjugated diene, including one endo-enamine and one exocyclic double bond, which can be further transformed into the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis.
化学反応の分析
Types of Reactions
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyridine: A related compound with similar structural features.
Pyrrolidin-2-one: Another compound with a pyrrolidinone ring.
Uniqueness
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one is unique due to the combination of both tetrahydropyridine and pyrrolidinone rings in its structure
特性
CAS番号 |
53508-14-8 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
3-(1,2,3,4-tetrahydropyridine-5-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h6,8,11H,1-5H2,(H,12,14) |
InChIキー |
XNNJMFYXJWGMRX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CNC1)C(=O)C2CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
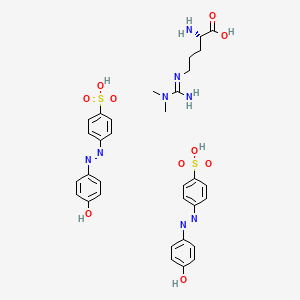
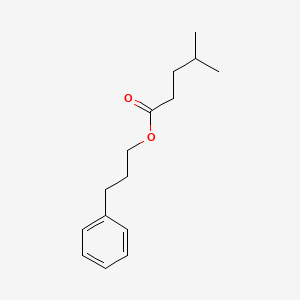
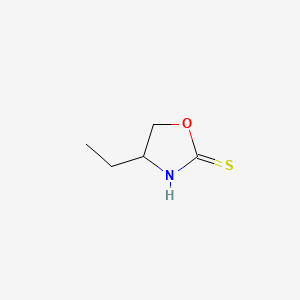
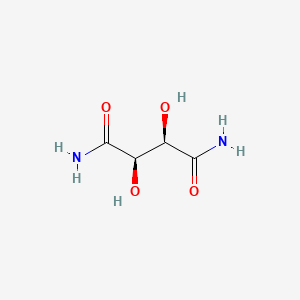
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

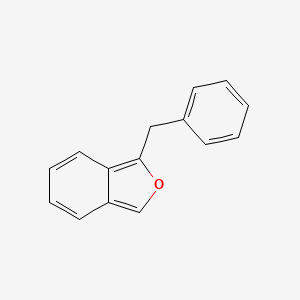
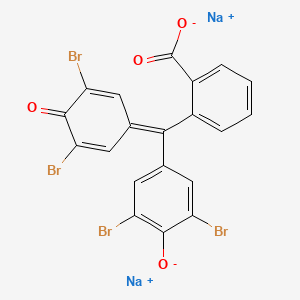
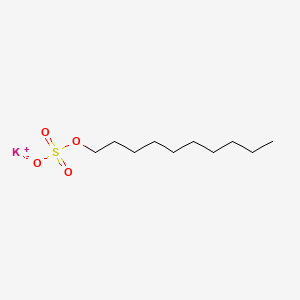

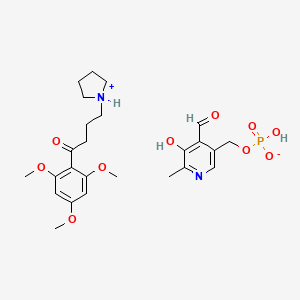

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
